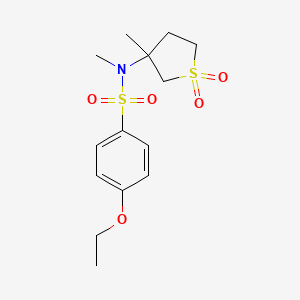

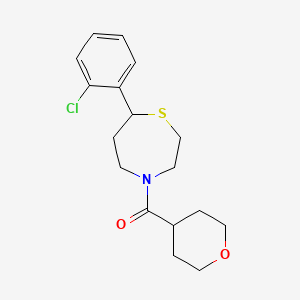

![molecular formula C17H14N2O4S B2800456 Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-81-0](/img/structure/B2800456.png)

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound that contains several functional groups. It has a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The compound also contains a carboxylate ester group (CO2Me), an amide group (CONH2), and a methoxy group (OCH3) .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole core would likely contribute to the compound’s planarity, while the methoxy, amide, and ester groups could introduce some degree of steric hindrance .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, or reduction. The amide could participate in hydrolysis or reduction reactions. The methoxy group could undergo demethylation under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide, ester, and methoxy groups could enhance the compound’s solubility in polar solvents .

科学的研究の応用

Efficient Synthesis and Drug Discovery Applications

One study describes an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting the compound's utility as a new building block in drug discovery. These derivatives can be substituted at four different positions on the bicycle, offering the possibility to explore the chemical space around the molecule as a ligand for targeted bioactivities. A series of new compounds was prepared, utilizing Williamson ether synthesis, demonstrating the compound's versatility in synthetic chemistry (Durcik et al., 2020).

Oxidative Routes to Heterocyclic Cores

Another research avenue involves the oxidative routes to the heterocyclic cores of benzothiazole natural products. The study prepared a benzothiazole core, similar in structure to the compound , in a biomimetic oxidative route, showcasing the compound's potential in mimicking natural product synthesis and exploring new chemical entities with possible biological activities (Blunt et al., 2015).

Crystallographic Studies and Compound Formation

Further illustrating the compound's significance, crystallographic studies have been conducted to understand its structural properties better. For example, a study focused on the synthesis and crystallographic analysis of a closely related compound, highlighting the importance of understanding molecular structures for developing new chemical entities with desired properties (Arshad et al., 2013).

Synthetic Methodologies and Characterization

Moreover, the synthesis and characterization of related compounds offer insights into the compound's role in facilitating various synthetic methodologies. These studies contribute to expanding the toolbox available for chemists in drug development and other areas of chemical research, demonstrating the compound's value in creating novel molecules (Mohamed, 2014; Mohamed, 2021).

将来の方向性

作用機序

Target of Action

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its functional groups . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific structure and functional groups . For instance, some thiazole derivatives have been found to have antimicrobial activities . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

特性

IUPAC Name |

methyl 2-[(2-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-22-13-6-4-3-5-11(13)15(20)19-17-18-12-8-7-10(16(21)23-2)9-14(12)24-17/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQIBXXGFCYKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2800382.png)

![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)

![3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2800386.png)

![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2800394.png)